3-(4-nitro-1H-pyrazol-1-yl)piperidine

Descripción general

Descripción

3-(4-nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The presence of these two rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method is the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then nitrated to introduce the nitro group. The nitrated pyrazole is subsequently reacted with piperidine under suitable conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Reduction: The major product would be 3-(4-amino-1H-pyrazol-1-yl)piperidine.

Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(4-nitro-1H-pyrazol-1-yl)piperidine, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani . The compound's ability to disrupt microbial cell membranes or interfere with metabolic processes is under investigation.

Anti-inflammatory Effects

Compounds in this class have shown potential in mitigating inflammation. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, suggesting their utility in treating inflammatory diseases . This mechanism is crucial for developing therapies for conditions like arthritis and other inflammatory disorders.

Cancer Research

The compound has been explored for its anticancer properties. Pyrazole derivatives are being investigated as inhibitors of tryptophan 2,3-dioxygenase, an enzyme involved in tumor progression and immune evasion. This application highlights the compound's potential in cancer therapy .

Agricultural Applications

Fungicides Development

this compound serves as an intermediate in synthesizing fungicides aimed at crop protection. Patents have documented its use in creating derivatives that effectively combat fungal pathogens affecting crops . This application is particularly relevant in the context of sustainable agriculture, where chemical interventions must be both effective and environmentally friendly.

Material Science

Energetic Materials

Recent advances have identified nitrated pyrazole derivatives as potential components of energetic materials (EMs). The incorporation of this compound into new formulations could enhance the performance characteristics of explosives and propellants due to its high density and energy content compared to traditional materials like TNT . Research continues to optimize these formulations for better stability and performance.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyrazole derivatives, this compound was found to significantly inhibit the growth of multiple bacterial strains. The study utilized a disc diffusion method to evaluate efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its clinical applications.

Case Study 2: Agricultural Application

A patent describes the synthesis of novel fungicides using this compound as a key intermediate. Field trials indicated a marked improvement in crop yields when treated with these new compounds compared to traditional fungicides, highlighting their potential for enhancing agricultural productivity while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and targets would depend on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-amino-1H-pyrazol-1-yl)piperidine: Similar structure but with an amino group instead of a nitro group.

3-(4-chloro-1H-pyrazol-1-yl)piperidine: Similar structure but with a chloro group instead of a nitro group.

3-(4-methyl-1H-pyrazol-1-yl)piperidine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-(4-nitro-1H-pyrazol-1-yl)piperidine makes it more reactive compared to its analogs with other substituents. This reactivity can be advantageous in certain chemical reactions and applications, such as in the synthesis of more complex molecules or in biological systems where reactive intermediates are required .

Actividad Biológica

3-(4-nitro-1H-pyrazol-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both the piperidine and pyrazole moieties contributes to its pharmacological profile, making it a subject of interest for various therapeutic applications.

Structure and Properties

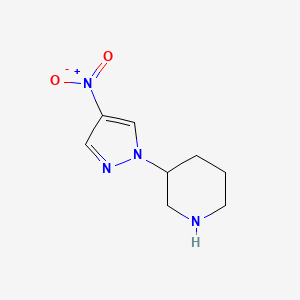

The molecular structure of this compound can be represented as follows:

This compound features a piperidine ring linked to a 4-nitro-1H-pyrazole, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The introduction of substituents on the pyrazole ring can enhance potency and selectivity against cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| NPD-0227 | Trypanosoma cruzi | 6.4 | |

| This compound | Breast cancer (MDA-MB-231) | TBD | Current Study |

| 1-Acetyl-3,5-diphenyl-pyrazole | Lung cancer | TBD |

Anti-inflammatory Activity

Pyrazole derivatives have also demonstrated significant anti-inflammatory effects. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The presence of a piperidine moiety in these compounds often enhances their anti-inflammatory properties .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound Name | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| Compound 4 | TNF-α: 61% | 10 | |

| Compound 16 | IL-6: 76% | 10 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. For example, the pyrazole ring is known for its role in modulating signaling pathways involved in cell proliferation and inflammation. Additionally, studies suggest that the nitro group may play a role in enhancing the compound's reactivity and interaction with biological targets .

Case Studies

In a recent study focused on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their anticancer and anti-inflammatory activities. Notably, modifications to the piperidine ring led to increased potency against specific cancer cell lines, indicating that structural optimization is crucial for enhancing biological activity .

Propiedades

IUPAC Name |

3-(4-nitropyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-2-1-3-9-4-7/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBIUGWXJOTGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.